molecular formula C10H10O3 B145887 3-Methoxycinnamic acid CAS No. 6099-04-3

3-Methoxycinnamic acid

Cat. No.: B145887
CAS No.: 6099-04-3
M. Wt: 178.18 g/mol
InChI Key: LZPNXAULYJPXEH-AATRIKPKSA-N
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Description

3-Methoxycinnamic acid, also known as trans-3-methoxycinnamic acid, is an organic compound with the molecular formula C10H10O3. It is a derivative of cinnamic acid, characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring. This compound is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties .

Scientific Research Applications

Safety and Hazards

3-Methoxycinnamic acid may cause skin irritation, gastrointestinal irritation with nausea, vomiting and diarrhea, and respiratory tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

A comprehensive study investigating the absorption, distribution, metabolism, and excretion (ADME) of 3-Methoxycinnamic acid derived from their most important dietary sources is urgently required . With its potential QS-related virulence and biofilm inhibitory activities, this compound is expected to be developed as a potent pesticide or adjuvant for the prevention and treatment of crown gall caused by Agrobacterium tumefaciens .

Biochemical Analysis

Cellular Effects

The effects of 3-Methoxycinnamic acid on cells and cellular processes are diverse. It has been shown to inhibit biofilm formation in certain bacterial species, indicating its potential role in microbial pathogenesis

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown to inhibit biofilm formation in Agrobacterium tumefaciens, suggesting potential temporal effects on cellular function . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxycinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where benzaldehyde is reacted with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which upon hydrolysis yields this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 3-methoxybenzaldehyde followed by oxidation. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

3-Methoxycinnamic acid is similar to other cinnamic acid derivatives such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group in the meta position allows for unique interactions in chemical reactions and biological systems .

Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPNXAULYJPXEH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875904
Record name (E)-3-Methoxycinnamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-04-3, 17570-26-2
Record name trans-3-Methoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamic acid, m-methoxy-, (E)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6099-04-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-3-Methoxycinnamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-methoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499
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Record name (2E)-3-(3-methoxyphenyl)prop-2-enoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 3-methoxycinnamic acid is C10H10O3, and its molecular weight is 178.18 g/mol.

A: Yes, several studies have characterized this compound using various spectroscopic techniques. Researchers commonly employ techniques like UV-Vis, infrared (IR), and proton nuclear magnetic resonance (1H-NMR) spectrometry for structural elucidation. [, , , ]

A: Yes, researchers have synthesized and evaluated the antiproliferative activity of phosphatidylcholines containing this compound at different positions. These conjugates displayed higher antitumor activity compared to free this compound, indicating the impact of structural modification on biological activity. []

ANone: Research suggests that this compound and its derivatives hold potential for various applications, including:

  • Anti-tumor agents: Studies show that phosphatidylcholine conjugates of this compound exhibit potent antiproliferative activity against various human cancer cell lines. []
  • Tyrosinase inhibitors: this compound demonstrates inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis, making it potentially useful in cosmetics for skin-whitening applications. []

ANone: Researchers utilize various analytical methods for the characterization and quantification of this compound, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in complex mixtures, such as plant extracts. [, ]
  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with UV-Vis detectors, allows for the separation and quantification of this compound in various matrices. []

A: Research has explored the formation of inclusion complexes between this compound and cyclodextrins (β-cyclodextrin and 2-HP-β-cyclodextrin) in aqueous solutions. These studies utilized conductivity measurements to determine formation constants and thermodynamic parameters, providing insights into the solubility and complexation behavior of this compound. []

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